3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been facilitated by the use of Brønsted-acidic ionic liquids as catalysts. These catalysts allow for a solvent-free heterocyclization reaction, which is a convenient and efficient method for producing these compounds . Additionally, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions, where 3-bromoallopurinol is used as a key intermediate. This process includes the use of persilylated and nonsilylated precursors, followed by debenzylation to yield various 3-substituted allopurinol nucleosides .
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is closely related to the structures of compounds synthesized in the studies. For instance, the structural assignment of certain nucleosides was confirmed by spectral studies and single-crystal X-ray analysis, which is a technique that could similarly be applied to determine the precise structure of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For example, the glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine leads to the formation of ribonucleoside derivatives, which can be further transformed into various substituted nucleosides through amination and thiation reactions . In another study, the reactions of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with amines and hydrazines resulted in the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their subsequent ring expansion to pyrimido[5,4-d]pyrimidines . These reactions showcase the reactivity of bromo and amino groups in the pyrazolo[3,4-d]pyrimidine scaffold.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by the presence of substituents such as bromo, amino, and methyl groups. The biological activity of these compounds, as demonstrated by their antiviral, antitumor, and anti-parasitic activities, suggests that they have significant pharmacological potential .
Scientific Research Applications
Synthesis and Biological Activity
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for its role in the synthesis of various biologically active compounds. One study focused on synthesizing 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which were tested for in vitro activity against viruses, tumor cells, and the parasite Leishmania tropica. Some derivatives showed significant activity, highlighting the potential of this compound in medicinal chemistry (Cottam et al., 1984).
Molecular Structure and IR Frequencies Analysis
The compound's electronic structure and vibrational assignments have been studied using advanced computational methods. This research provides valuable insights into the compound's chemical reactivity and charge transfer characteristics, which are crucial for its applications in various scientific domains (Shukla et al., 2015).
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the design and synthesis of novel derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs). These synthesized derivatives are assessed for their in vitro anti-proliferative activities against various cancer cells .
properties
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYKLULHRGVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216598 | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
83255-87-2 | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83255-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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